Cas no 220438-80-2 ((4-Carboxy-3-ethoxy)phenyl Acetic Acid)

(4-Carboxy-3-ethoxy)phenyl Acetic Acid structure
220438-80-2 structure
商品名:(4-Carboxy-3-ethoxy)phenyl Acetic Acid
CAS番号:220438-80-2
MF:C11H12O5
メガワット:224.21000
CID:912188

(4-Carboxy-3-ethoxy)phenyl Acetic Acid 化学的及び物理的性質

名前と識別子

    • (4-Carboxy-3-ethoxy)phenyl Acetic Acid (Repaglinide Impurity)
    • (4-carboxy-2-ethoxy-phenyl)-acetic acid
    • (4-Carboxy-3-ethoxy)phenyl Acetic Acid
    • 4-(Carboxymethyl)-2-ethoxybenzoic acid
    • インチ: InChI=1S/C11H12O5/c1-2-16-9-5-7(6-10(12)13)3-4-8(9)11(14)15/h3-5H,2,6H2,1H3,(H,12,13)(H,14,15)
    • InChIKey: PRZWZRNYTRQDLH-UHFFFAOYSA-N
    • ほほえんだ: CCOC1=C(C=CC(=C1)CC(=O)O)C(=O)O

計算された属性

  • せいみつぶんしりょう: 224.06800
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 5

じっけんとくせい

  • 密度みつど: 1.319±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 139-141 ºC
  • ようかいど: 微溶性(3.8 g/l)(25ºC)、
  • PSA: 83.83000
  • LogP: 1.41060

(4-Carboxy-3-ethoxy)phenyl Acetic Acid セキュリティ情報

(4-Carboxy-3-ethoxy)phenyl Acetic Acid 税関データ

  • 税関コード:2918990090
  • 税関データ:

    中国税関コード:

    2918990090

    概要:

    2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

(4-Carboxy-3-ethoxy)phenyl Acetic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C177960-10mg
(4-Carboxy-3-ethoxy)phenyl Acetic Acid
220438-80-2
10mg
$ 425.00 2023-09-08
Ambeed
A238902-1g
4-(Carboxymethyl)-2-ethoxybenzoic acid
220438-80-2 95+%
1g
$430.0 2024-07-28
A2B Chem LLC
AF62884-5mg
4-(Carboxymethyl)-2-ethoxybenzoic acid
220438-80-2
5mg
$327.00 2024-01-01
TRC
C177960-50mg
(4-Carboxy-3-ethoxy)phenyl Acetic Acid
220438-80-2
50mg
$ 1748.00 2023-04-18
TRC
C177960-2mg
(4-Carboxy-3-ethoxy)phenyl Acetic Acid
220438-80-2
2mg
$ 148.00 2023-04-18
A2B Chem LLC
AF62884-100mg
4-(Carboxymethyl)-2-ethoxybenzoic acid
220438-80-2 98%
100mg
$1657.00 2024-04-20
TRC
C177960-5mg
(4-Carboxy-3-ethoxy)phenyl Acetic Acid
220438-80-2
5mg
$ 230.00 2023-09-08
TRC
C177960-25mg
(4-Carboxy-3-ethoxy)phenyl Acetic Acid
220438-80-2
25mg
$ 1039.00 2023-09-08
Alichem
A019097526-1g
4-(Carboxymethyl)-2-ethoxybenzoic acid
220438-80-2 95%
1g
$443.10 2023-09-02
A2B Chem LLC
AF62884-10mg
4-(Carboxymethyl)-2-ethoxybenzoic acid
220438-80-2 98%
10mg
$587.00 2024-04-20

(4-Carboxy-3-ethoxy)phenyl Acetic Acid 合成方法

(4-Carboxy-3-ethoxy)phenyl Acetic Acid 関連文献

(4-Carboxy-3-ethoxy)phenyl Acetic Acidに関する追加情報

Introduction to (4-Carboxy-3-ethoxy)phenyl Acetic Acid (CAS No. 220438-80-2)

(4-Carboxy-3-ethoxy)phenyl Acetic Acid, identified by its Chemical Abstracts Service (CAS) number 220438-80-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, featuring a phenyl ring substituted with both a carboxylic acid group and an ethoxy group, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules.

The structural configuration of (4-Carboxy-3-ethoxy)phenyl Acetic Acid imparts it with the potential to interact with multiple biological targets, making it a promising candidate for drug development. The presence of the carboxylic acid moiety allows for facile coupling with amine-containing compounds, while the ethoxy group can influence electronic and steric properties, thereby modulating reactivity and binding affinity. These characteristics have positioned this compound as a key building block in the design of novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have further highlighted the significance of (4-Carboxy-3-ethoxy)phenyl Acetic Acid in drug discovery. Studies have demonstrated that structural analogs derived from this compound exhibit inhibitory effects on various enzymes and receptors, suggesting potential applications in treating inflammatory diseases, metabolic disorders, and neurodegenerative conditions. The ability to fine-tune the pharmacophore by modifying substituents on the phenyl ring has opened up new avenues for developing more selective and potent drugs.

In vitro experiments have shown that derivatives of (4-Carboxy-3-ethoxy)phenyl Acetic Acid can modulate signaling pathways associated with cellular proliferation, differentiation, and apoptosis. For instance, certain analogs have been found to inhibit the activity of kinases involved in cancer progression, while others have demonstrated anti-inflammatory properties by interacting with cytokine receptors. These findings underscore the compound's versatility and its potential as a scaffold for developing next-generation therapeutics.

The synthesis of (4-Carboxy-3-ethoxy)phenyl Acetic Acid typically involves multi-step organic reactions, including esterification, hydrolysis, and aromatic substitution. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance yield and purity. These techniques ensure that the final product meets the stringent requirements for pharmaceutical applications, where high chemical purity is essential for efficacy and safety.

The pharmacokinetic profile of derivatives based on (4-Carboxy-3-ethoxy)phenyl Acetic Acid is another area of active research. Investigations into absorption, distribution, metabolism, and excretion (ADME) properties have revealed that structural modifications can significantly impact drug bioavailability and therapeutic window. By optimizing these parameters, researchers aim to develop compounds that exhibit improved pharmacological profiles, reducing side effects while maximizing therapeutic benefits.

Current clinical trials are exploring the efficacy of novel drug candidates derived from (4-Carboxy-3-ethoxy)phenyl Acetic Acid in treating conditions such as chronic pain syndromes and autoimmune disorders. Preliminary results indicate promising outcomes, with some formulations showing significant reductions in symptom severity without notable adverse effects. These trials not only validate the compound's potential but also provide critical data for regulatory approval processes.

The role of computational tools in optimizing derivatives of (4-Carboxy-3-ethoxy)phenyl Acetic Acid cannot be overstated. Machine learning algorithms and artificial intelligence (AI)-based platforms enable rapid screening of vast chemical libraries to identify lead compounds with desired properties. This approach accelerates the drug discovery pipeline, allowing researchers to focus on the most promising candidates for further development.

Environmental considerations also play a crucial role in the development and application of (4-Carboxy-3-ethoxy)phenyl Acetic Acid. Sustainable synthetic routes are being explored to minimize waste generation and reduce reliance on hazardous reagents. Green chemistry principles are being integrated into laboratory protocols to ensure that pharmaceutical production is both efficient and environmentally responsible.

In conclusion, (4-Carboxy-3-ethoxy)phenyl Acetic Acid (CAS No. 220438-80-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and biological activities make it a versatile intermediate for developing novel therapeutic agents. Ongoing research continues to uncover new applications for this compound, reinforcing its importance in addressing global health challenges through innovative drug design.

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Amadis Chemical Company Limited
(CAS:220438-80-2)(4-Carboxy-3-ethoxy)phenyl Acetic Acid
A855387
清らかである:99%
はかる:1g
価格 ($):387.0